![molecular formula C13H15N3O2S2 B2693995 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide CAS No. 329266-19-5](/img/structure/B2693995.png)
4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H15N3O2S2 . It is also known by its CAS registry number 329266-19-5 . The compound belongs to the class of benzenesulfonamides and contains a pyrimidine-thioether moiety.
Molecular Structure Analysis
The molecular structure of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group. The pyrimidine-thioether side chain is connected to the benzene ring via an ethyl linker. The compound’s three-dimensional arrangement can be visualized using computational tools .
Aplicaciones Científicas De Investigación
Analytical Method Development
N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) is a novel orally active non-peptide antagonist for endothelin receptors. A sensitive method using liquid chromatography tandem mass spectrometry (LC--MS/MS) was developed for the simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues. This method enabled studying the pharmacokinetic properties of TA-0201, highlighting its potential for further drug development and research applications (Ohashi, Nakamura, & Yoshikawa, 1999).
Material Science and Chemistry
The first hyperpolarizability β of 4-(4′-N-methyl-N-alkylaminophenylazo)-N-(pyrimidin-2-yl)benzenesulfonamides was evaluated using both theoretical calculations and hyper-Rayleigh scattering measurements. This study contributes to the understanding of the nonlinear optical properties of sulfonamide derivatives, which could be beneficial for the development of new materials for optical applications (Kucharski, Janik, & Kaatz, 1999).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide have been explored for their potential as CCR5 antagonists, which are significant in the prevention of human HIV-1 infection. This research outlines the steps involved in synthesizing these compounds and their characterization, offering insights into the development of new drug candidates (Cheng De-ju, 2015).
Antimicrobial Activity
Research on derivatives of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide has also indicated potential antimicrobial activities. Studies have synthesized and evaluated the antibacterial activities of various derivatives, demonstrating their effectiveness against several bacterial and fungal strains. This suggests that these compounds could serve as a basis for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Inhibitors and Antagonists
Compounds containing the sulfonamide moiety, including 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide derivatives, have been investigated for their role as inhibitors and antagonists in various biological processes. For example, studies have shown their efficacy as carbonic anhydrase inhibitors with potential applications in treating conditions such as glaucoma (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).
Propiedades
IUPAC Name |
4-methyl-N-(2-pyrimidin-2-ylsulfanylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-11-3-5-12(6-4-11)20(17,18)16-9-10-19-13-14-7-2-8-15-13/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPHHDNJSKFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.